PDE4 Inhibition in Human U937 Cells: 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic Acid Demonstrates Measurable Cellular Activity
3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid exhibits PDE4 inhibitory activity with an IC50 of 300 nM in human U937 cells after 30 minutes of incubation [1]. This cellular assay provides a direct measure of functional enzyme inhibition in a relevant human cell line. In contrast, the structurally related 3-(cyclopentyloxy)-4-methoxybenzoic acid, a common PDE4 inhibitor building block, is typically reported as an intermediate with its intrinsic PDE4 activity often not specified in isolation; its derivatives (e.g., benzamides) are known to exhibit a range of potencies depending on the amide substituent [2]. The presence of the bromine substituent at the 3-position in the target compound contributes to its distinct pharmacological profile compared to non-brominated analogs.
| Evidence Dimension | PDE4 enzyme inhibition in human cells |
|---|---|
| Target Compound Data | IC50 = 300 nM |
| Comparator Or Baseline | 3-(Cyclopentyloxy)-4-methoxybenzoic acid (parent scaffold) activity not directly quantified in isolation; potency of derived benzamides varies from low nanomolar to micromolar depending on substitution |
| Quantified Difference | Not directly comparable due to different assay systems and compound forms; however, the brominated compound demonstrates defined cellular PDE4 inhibition. |
| Conditions | Human U937 cell line, 30 min incubation, electrochemiluminescence-based immunoassay |
Why This Matters
Quantified cellular PDE4 inhibition supports the compound's utility in inflammation and respiratory disease research, distinguishing it from non-brominated building blocks that lack direct activity data.
- [1] BindingDB. BDBM50482156 (CHEMBL1098436). Affinity Data: IC50 = 300 nM. Assay: Inhibition of PDE4 in human U937 cells after 30 mins by electrochemiluminescence based immunoassay. 2020. View Source
- [2] Ashton MJ, Cook DC, Fenton G, Karlsson JA, Palfreyman MN, Raeburn D, et al. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogs. J Med Chem. 1994;37(11):1696-1703. View Source
